molecular formula C11H13ClO2 B3051190 2-(2-methylpropoxy)benzoyl chloride CAS No. 318729-75-8

2-(2-methylpropoxy)benzoyl chloride

Cat. No.: B3051190
CAS No.: 318729-75-8
M. Wt: 212.67 g/mol
InChI Key: RTDXOJZMHLNYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpropoxy)benzoyl chloride is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . It is a benzoyl chloride derivative where the benzoyl group is substituted with a 2-methylpropoxy group. This compound is primarily used in research and development, particularly in the synthesis of various organic molecules.

Preparation Methods

The synthesis of 2-(2-methylpropoxy)benzoyl chloride typically involves the reaction of 2-(2-methylpropoxy)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride . The general reaction scheme is as follows:

2-(2-methylpropoxy)benzoic acid+SOCl22-(2-methylpropoxy)benzoyl chloride+SO2+HCl\text{2-(2-methylpropoxy)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(2-methylpropoxy)benzoic acid+SOCl2​→2-(2-methylpropoxy)benzoyl chloride+SO2​+HCl

Chemical Reactions Analysis

2-(2-Methylpropoxy)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2-methylpropoxy)benzoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

2-(2-Methylpropoxy)benzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-methylpropoxy)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the benzoyl group into target molecules.

Comparison with Similar Compounds

2-(2-Methylpropoxy)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

    Benzoyl Chloride: The parent compound, which lacks the 2-methylpropoxy substituent.

    2-Methoxybenzoyl Chloride: Similar in structure but with a methoxy group instead of a 2-methylpropoxy group.

    4-Methylbenzoyl Chloride: Substituted at the para position with a methyl group.

The presence of the 2-methylpropoxy group in this compound imparts unique reactivity and properties compared to its analogs.

Properties

IUPAC Name

2-(2-methylpropoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDXOJZMHLNYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627277
Record name 2-(2-Methylpropoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318729-75-8
Record name 2-(2-Methylpropoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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